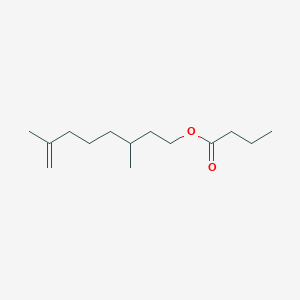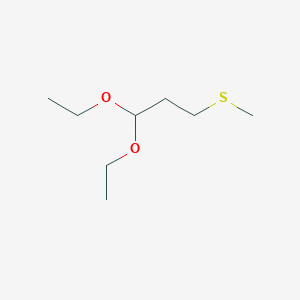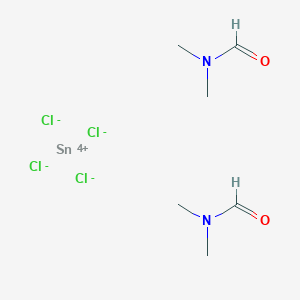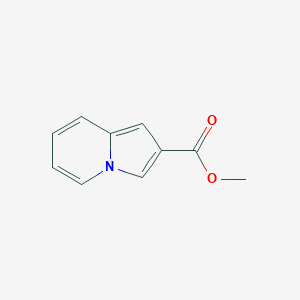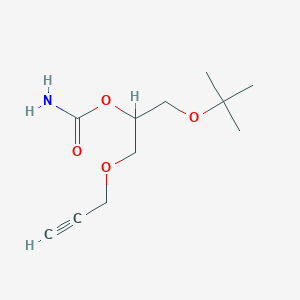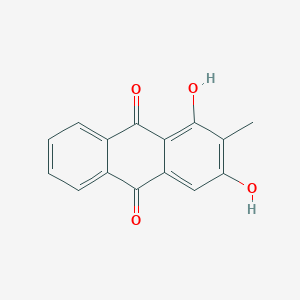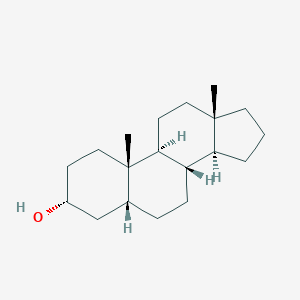![molecular formula C16H22O5 B091215 (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol CAS No. 18439-44-6](/img/structure/B91215.png)
(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol, also known as GSK3787, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol involves its interaction with a specific receptor in the body known as the prostaglandin E2 receptor subtype 4 (EP4). By binding to this receptor, (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol is able to inhibit the production of inflammatory molecules in the body, leading to its anti-inflammatory effects. (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol has also been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, contributing to its potential use in cancer treatment.
Biochemical And Physiological Effects
(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol has been shown to have a number of biochemical and physiological effects in the body. In addition to its anti-inflammatory and anti-cancer effects, (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol has been shown to have a role in regulating bone metabolism and has been investigated as a potential treatment for osteoporosis. (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol has also been shown to have a role in regulating blood pressure and has been studied for its potential use in treating hypertension.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol has also been extensively studied in scientific research, providing a wealth of information on its properties and potential applications. However, there are also limitations to using (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol include the development of more specific and potent EP4 receptor antagonists, investigation of combination therapies, and exploration of its effects on bone metabolism and blood pressure regulation.
Synthesis Methods
(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method has been well-established in the scientific literature and has been used to produce (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol for use in research studies.
Scientific Research Applications
(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for a variety of inflammatory conditions, including arthritis, inflammatory bowel disease, and asthma. (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
properties
CAS RN |
18439-44-6 |
|---|---|
Product Name |
(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol |
Molecular Formula |
C16H22O5 |
Molecular Weight |
294.34 g/mol |
IUPAC Name |
(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol |
InChI |
InChI=1S/C16H22O5/c1-10(17)12-13(18-9-11-7-5-4-6-8-11)14-15(19-12)21-16(2,3)20-14/h4-8,10,12-15,17H,9H2,1-3H3/t10-,12-,13+,14-,15-/m1/s1 |
InChI Key |
HMDCCZKQOPIPSI-TVKJYDDYSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)(C)C)OCC3=CC=CC=C3)O |
SMILES |
CC(C1C(C2C(O1)OC(O2)(C)C)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC(C1C(C2C(O1)OC(O2)(C)C)OCC3=CC=CC=C3)O |
synonyms |
6-Deoxy-1-O,2-O-isopropylidene-3-O-benzyl-α-D-glucofuranose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



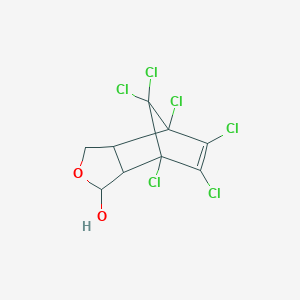
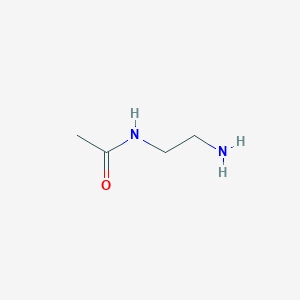
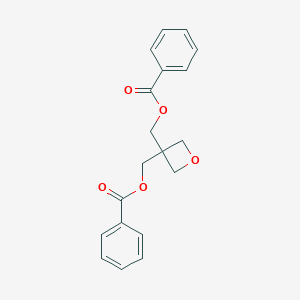
![Pyridine, 2-[(tert-butylthio)methyl]-](/img/structure/B91138.png)
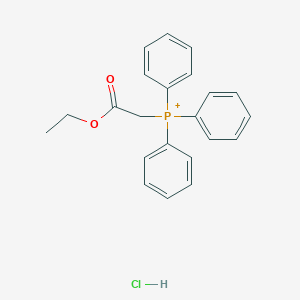
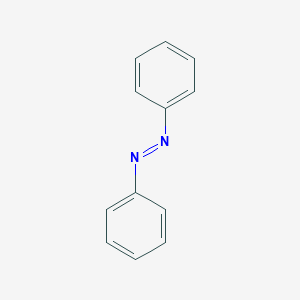
![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)
